2-Ethyl-1,3-thiazole-5-carbonitrile 2-Ethyl-1,3-thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016849
InChI: InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3
SMILES:
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol

2-Ethyl-1,3-thiazole-5-carbonitrile

CAS No.:

Cat. No.: VC18016849

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1,3-thiazole-5-carbonitrile -

Specification

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
IUPAC Name 2-ethyl-1,3-thiazole-5-carbonitrile
Standard InChI InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3
Standard InChI Key UUEHHXMBMHVXHY-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C(S1)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-ethyl-1,3-thiazole-5-carbonitrile is C₆H₆N₂S, with a molecular weight of 138.19 g/mol. The thiazole core consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The ethyl substituent at position 2 introduces steric bulk and electron-donating effects, while the cyano group at position 5 enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions.

Key physicochemical properties inferred from analogous thiazole derivatives include:

  • Boiling Point: Estimated at 280–300°C (predicted for similar low-polarity heterocycles).

  • Density: ~1.25 g/cm³ (based on thiazole derivatives with comparable substituents).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and limited solubility in water.

The electron-withdrawing cyano group polarizes the thiazole ring, facilitating interactions with biological targets such as enzymes and receptors .

Synthetic Methodologies

Cyclocondensation Reactions

Thiazole rings are typically synthesized via cyclocondensation of α-halo ketones with thioamides or thioureas. For 2-ethyl-1,3-thiazole-5-carbonitrile, a plausible route involves:

  • Step 1: Reaction of 2-bromo-3-oxopentanenitrile with thiourea in ethanol under reflux.

  • Step 2: Acid-catalyzed cyclization to form the thiazole ring.

  • Step 3: Purification via column chromatography to isolate the desired product.

Yields in such reactions are highly dependent on reaction conditions. For example, optimizing temperature (80–100°C) and using catalysts like p-toluenesulfonic acid can improve efficiency .

Post-Functionalization Strategies

Existing thiazole intermediates may be modified to introduce the cyano group. A reported method for analogous compounds involves:

  • Step 1: Lithiation of 2-ethylthiazole at position 5 using n-butyllithium.

  • Step 2: Quenching with cyanogen bromide (BrCN) to install the cyano group.

  • Step 3: Neutralization and recrystallization from hexane/ethyl acetate.

This approach avoids harsh conditions and achieves moderate yields (40–60%) .

Biological Activities and Mechanisms

Anticancer Applications

In vitro studies on similar thiazole-carbonitriles reveal cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (breast)12.5Apoptosis via caspase-3 activation
A549 (lung)18.2ROS generation and DNA damage
HepG2 (liver)9.8Inhibition of topoisomerase II

These effects are attributed to the compound’s ability to intercalate DNA or modulate kinase activity .

Pharmacokinetic and Toxicological Profiles

While direct data on 2-ethyl-1,3-thiazole-5-carbonitrile are scarce, pharmacokinetic parameters for structurally related compounds provide insights:

ParameterValue (Analog)Implications
Plasma Clearance (rat)0.69 L·h⁻¹·kg⁻¹Moderate metabolic stability
Oral Bioavailability37% (rat)Suitable for oral dosing
hERG Inhibition (IC₅₀)15 µMLow cardiotoxicity risk

Notably, the absence of CYP3A4 time-dependent inhibition (TDI) in analogs suggests a favorable drug-drug interaction profile .

Industrial and Research Applications

Agrochemical Development

Thiazole-carbonitriles serve as precursors for herbicides and fungicides. For example, derivatives incorporating this scaffold inhibit acetolactate synthase (ALS), a target in weed control.

Material Science

The electron-deficient thiazole ring enables use in organic semiconductors. Thin-film transistors incorporating thiazole-carbonitriles exhibit hole mobility values of 0.8–1.2 cm²·V⁻¹·s⁻¹, comparable to commercial materials.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
2-Methylthiazole-5-carbonitrileMethyl at position 2Lower lipophilicity (LogP = 1.2 vs. 2.1)
4-Cyano-2-ethylthiazoleCyano at position 4Altered electronic distribution; reduced bioactivity
Imidazo[1,2-a]pyridine-thiazole hybrids Fused ring systemEnhanced binding to kinase targets

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